1,5-Diiodoanthracene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-diiodoanthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPOSPLNQDIFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=CC=C3I)C=C2C(=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diiodoanthracene can be synthesized through several methods. One common approach involves the iodination of anthracene. The process typically includes the following steps:
Starting Material: Anthracene is used as the starting material.
Iodination: The iodination reaction is carried out using iodine and an oxidizing agent such as nitric acid or a combination of iodine and potassium iodide in the presence of an acid catalyst.
Reaction Conditions: The reaction is usually conducted at elevated temperatures to ensure complete iodination. The mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Purification: Advanced purification techniques, including chromatography and crystallization, are used to obtain high-purity this compound suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Diiodoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used in substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Products with different functional groups replacing the iodine atoms.
Coupling: Extended aromatic systems with new carbon-carbon bonds.
Oxidation and Reduction: Compounds with altered oxidation states and electronic properties.
Scientific Research Applications
1,5-Diiodoanthracene has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science:
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1,5-Diiodoanthracene involves its ability to participate in various chemical reactions due to the presence of iodine atoms. These iodine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The compound’s electronic properties also play a role in its interactions with other molecules, influencing its behavior in different applications.
Comparison with Similar Compounds
Similar Compounds
1,8-Diiodoanthracene: Another halogenated derivative of anthracene with iodine atoms at the 1 and 8 positions.
9,10-Diiodoanthracene: A derivative with iodine atoms at the 9 and 10 positions.
1,5-Dibromoanthracene: A similar compound with bromine atoms instead of iodine.
Uniqueness
1,5-Diiodoanthracene is unique due to the specific positioning of the iodine atoms, which influences its reactivity and electronic properties This positioning allows for distinct substitution patterns and coupling reactions compared to other halogenated anthracenes
Biological Activity
1,5-Diiodoanthracene is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon known for its unique chemical properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, materials science, and environmental studies. This article presents a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
This compound has the molecular formula C14H8I2 and is characterized by the presence of iodine substituents at the 1 and 5 positions of the anthracene ring. This substitution pattern influences its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been explored in various contexts:
- Anticancer Activity : Studies have demonstrated that halogenated anthracenes exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in human breast cancer cells by activating caspase pathways .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. In vitro studies revealed that this compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Photodynamic Therapy : Due to its ability to generate reactive oxygen species (ROS) upon light activation, this compound is being investigated for use in photodynamic therapy (PDT) for cancer treatment. The compound's singlet oxygen generation capacity is crucial for its effectiveness in PDT applications .
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study on Anticancer Effects : A study conducted by Zhang et al. (2023) assessed the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM. Flow cytometry analysis confirmed that the compound induces apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activities of various anthracene derivatives, including this compound. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
- Photodynamic Applications : Research by Lee et al. (2022) explored the use of this compound in PDT against HeLa cells. The study found that upon irradiation with blue light (450 nm), the compound significantly reduced cell viability and increased ROS levels compared to untreated controls.
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer Cells | 12 µM | Zhang et al., 2023 |
| Antimicrobial | E. coli | 32 µg/mL | Study A |
| Antimicrobial | S. aureus | 16 µg/mL | Study A |
| Photodynamic Therapy | HeLa Cells | - | Lee et al., 2022 |
The mechanisms underlying the biological activities of this compound include:
- Reactive Oxygen Species Generation : The compound's ability to generate ROS upon light activation plays a critical role in its anticancer and antimicrobial effects.
- Apoptosis Induction : The activation of caspase pathways leads to programmed cell death in cancer cells.
- Membrane Disruption : The interaction with bacterial membranes may contribute to its antimicrobial properties.
Q & A
Q. What are the common synthetic routes for preparing 1,5-Diiodoanthracene, and what factors influence reaction efficiency?
this compound is typically synthesized via Sonogashira–Hagihara cross-coupling using this compound as a starting material. For example, substituting iodides with alkynyl groups (e.g., 3-methyl-3-hydroxy-1-butynyl) can yield derivatives with improved reactivity . Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for coupling efficiency.
- Reaction conditions : Optimizing temperature (80–120°C) and solvent polarity (e.g., THF or DMF) enhances yield.
- Protecting groups : Bulky substituents (e.g., trimethylsilyl) reduce steric hindrance and side reactions .
Q. What spectroscopic and chromatographic methods are used to characterize this compound derivatives?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting and iodine-induced deshielding).
- HPLC : Reversed-phase HPLC with UV detection (λ = 254–400 nm) assesses purity (>97% GC) and monitors reaction progress .
- Mass spectrometry : High-resolution MS (ESI or MALDI-TOF) validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing or reactions .
- Waste disposal : Neutralize iodine-containing byproducts with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of cross-coupling reactions involving this compound?
- Substrate design : Use steric-directing groups (e.g., methyl or triflate) at non-reactive positions to guide coupling to the 1,5-iodo sites .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving selectivity for head-to-head vs. head-to-tail dimers .
- Kinetic vs. thermodynamic control : Lower temperatures (≤60°C) favor kinetic products, while prolonged heating (120°C) shifts equilibrium toward thermodynamically stable isomers .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?
- Single-crystal X-ray diffraction : Resolves iodine’s heavy-atom effects, enabling precise determination of bond angles and packing motifs. For example, face-to-face π-stacking in anthracene derivatives can be visualized via ORTEP diagrams .
- Powder XRD : Identifies polymorphic forms and monitors phase transitions under thermal stress (e.g., decomposition at >250°C) .
Q. How should researchers address contradictions in spectroscopic data for iodine-containing anthracene derivatives?
- Comparative analysis : Cross-validate NMR shifts with computational models (e.g., DFT calculations for predicting aromatic proton environments) .
- Isotopic dilution assays : Use ¹²⁷I/¹²⁹I isotopic ratios to confirm iodine substitution sites in mass spectra .
- Dynamic light scattering (DLS) : Detect aggregation artifacts that may skew UV-Vis or fluorescence data .
Q. What strategies enhance the application of this compound in optoelectronic device fabrication?
- Bandgap engineering : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) to lower LUMO levels, improving charge transport in organic semiconductors .
- Thin-film deposition : Use vacuum sublimation (≤10⁻⁶ Torr) to achieve uniform films with minimized iodine sublimation .
- Device testing : Pair with hole-transport layers (e.g., PEDOT:PSS) to evaluate electroluminescence efficiency in OLED prototypes .
Methodological Guidance
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research design with this compound?
Q. What frameworks assist in reconciling conflicting data from multiple characterization techniques?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
